Methyl 1H-imidazol-1-ylacetate
Overview
Description
“Methyl 1H-imidazol-1-ylacetate” is a versatile chemical compound used in scientific research. It has a molecular formula of C6H8N2O2 . Its unique properties make it ideal for various applications such as drug synthesis, catalysis, and material science, contributing to advancements in diverse fields.
Synthesis Analysis
Imidazoles, including “Methyl 1H-imidazol-1-ylacetate”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “Methyl 1H-imidazol-1-ylacetate” is characterized by its molecular formula C6H8N2O2 . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications
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Organic & Biomolecular Chemistry
- Field : Organic Chemistry
- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
- Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
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Anti-tubercular Activity
- Field : Medicinal Chemistry
- Application : Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity .
- Method : Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
- Results : The specific results of this study were not provided in the source .
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Ionic Liquid Precursor
- Field : Industrial Chemistry
- Application : 1-Methylimidazole is used as a precursor for the synthesis of some ionic liquids .
- Method : The specific methods for using 1-Methylimidazole as a precursor for ionic liquids are not provided in the source .
- Results : The specific results of this application were not provided in the source .
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Donor Properties
- Field : Organic Chemistry
- Application : 1-Methylimidazole has been used to mimic aspects of diverse imidazole-based biomolecules .
- Method : The specific methods for using 1-Methylimidazole to mimic imidazole-based biomolecules are not provided in the source .
- Results : The specific results of this application were not provided in the source .
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Synthesis of Pyrrole-Imidazole Polyamides
- Field : Polymer Chemistry
- Application : 1-Methylimidazole is used as the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .
- Method : The specific methods for using 1-Methylimidazole to synthesize pyrrole-imidazole polyamides are not provided in the source .
- Results : The specific results of this application were not provided in the source .
- Base in Organic Synthesis
- Field : Organic Chemistry
- Application : 1-Methylimidazole is used as a base in organic synthesis .
- Method : The specific methods for using 1-Methylimidazole as a base in organic synthesis are not provided in the source .
- Results : The specific results of this application were not provided in the source .
Future Directions
properties
IUPAC Name |
methyl 2-imidazol-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339622 | |
Record name | Methyl 1H-imidazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-imidazol-1-ylacetate | |
CAS RN |
25023-22-7 | |
Record name | Methyl 1H-imidazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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